Cas no 104783-29-1 (1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI))
104783-29-1 structure
Product Name:1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)
Numero CAS:104783-29-1
MF:C13H19ClN5O5
MW:360.773461580276
CID:193717
PubChem ID:135625316
Update Time:2025-04-19
1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)
- 1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-di...
- CHPDG
- 7-(3-chloro-2-hydroxypropane)deoxyguanosine
- 7-(3-chloro-2-hydroxypropyl)-2'-deoxyguanosine
- DTXSID60909207
- 2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one
- 2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-9-ium-6-one
- 7-(3-Chloro-2-hydroxypropyl)-9-(2-deoxypentofuranosyl)-6-hydroxy-2-imino-3,9-dihydro-2H-purin-7-ium
- 104783-29-1
- CID 128673
-
- Inchi: 1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1
- Chiave InChI: ZZRJGNBCAVAWAM-GSLILNRNSA-O
- Sorrisi: ClCC(CN1C2C(NC(N)=NC=2[N+](=C1)[C@H]1C[C@@H]([C@@H](CO)O1)O)=O)O
Proprietà calcolate
- Massa esatta: 360.10767
- Massa monoisotopica: 360.107
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 5
- Complessità: 523
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _1.3
- Superficie polare topologica: 146Ų
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 146.21
1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI) Letteratura correlata
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
104783-29-1 (1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)) Prodotti correlati
- 26578-09-6(L-Guanosine)
- 38819-10-2(9-β-D-Arabinofuranosylguanine)
- 197227-95-5(Guanosine-13C,15N2 Hydrate)
- 478511-34-1(Guanosine-5',5''-d2 Monohydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso